molecular formula C6H7N2NaO2 B3373479 sodium 1-ethyl-1H-imidazole-2-carboxylate CAS No. 1007011-49-5

sodium 1-ethyl-1H-imidazole-2-carboxylate

Cat. No.: B3373479
CAS No.: 1007011-49-5
M. Wt: 162.12 g/mol
InChI Key: OLVSIPXDVKZZEC-UHFFFAOYSA-M
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Description

Sodium 1-ethyl-1H-imidazole-2-carboxylate is a chemical compound with the molecular formula C6H8N2O2 and a molecular weight of 162.12 g/mol. It is a sodium salt derived from 1-ethyl-1H-imidazole-2-carboxylic acid, featuring an imidazole ring substituted with an ethyl group at the first position and a carboxylate group at the second position. This compound is known for its utility in various scientific research applications, including chemistry, biology, medicine, and industry.

Synthetic Routes and Reaction Conditions:

  • Classical Synthesis: The compound can be synthesized through the reaction of ethyl imidazole-2-carboxylate with sodium hydroxide in an aqueous medium. The reaction typically involves heating the mixture to facilitate the formation of the sodium salt.

  • Industrial Production Methods: On an industrial scale, the compound is often produced through a more controlled and optimized process, ensuring high purity and yield. This may involve the use of advanced reactors and purification techniques to achieve the desired product quality.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives.

  • Reduction: Reduction reactions can be performed to convert the carboxylate group into a different functional group.

  • Substitution: The compound can participate in substitution reactions, where the ethyl group or other substituents on the imidazole ring are replaced by other groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Various nucleophiles and electrophiles can be employed, depending on the desired substitution.

Major Products Formed:

  • Oxidation Products: Various oxidized derivatives, including carboxylic acids and their derivatives.

  • Reduction Products: Alcohols and other reduced forms of the carboxylate group.

  • Substitution Products: Substituted imidazoles with different functional groups.

Scientific Research Applications

Chemistry: Sodium 1-ethyl-1H-imidazole-2-carboxylate is used as a building block in organic synthesis, particularly in the preparation of imidazole derivatives, which are important in pharmaceuticals and agrochemicals. Biology: The compound is utilized in biological studies to investigate the role of imidazole derivatives in various biological processes. Medicine: It serves as a precursor in the synthesis of drugs that target specific biological pathways, including those involved in inflammation and pain management. Industry: The compound finds applications in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which sodium 1-ethyl-1H-imidazole-2-carboxylate exerts its effects depends on its specific application. In pharmaceuticals, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved can vary widely, but often include interactions with cellular signaling pathways and metabolic processes.

Comparison with Similar Compounds

  • Ethyl 1H-imidazole-1-carboxylate: Similar structure but with a different position of the carboxylate group.

  • Sodium 1-methyl-1H-imidazole-2-carboxylate: Similar imidazole ring but with a methyl group instead of an ethyl group.

  • Sodium 1-propyl-1H-imidazole-2-carboxylate: Similar to the compound but with a propyl group instead of an ethyl group.

Uniqueness: Sodium 1-ethyl-1H-imidazole-2-carboxylate is unique due to its specific substitution pattern, which influences its reactivity and applications. The presence of the ethyl group at the first position provides distinct chemical properties compared to other similar compounds.

Properties

IUPAC Name

sodium;1-ethylimidazole-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O2.Na/c1-2-8-4-3-7-5(8)6(9)10;/h3-4H,2H2,1H3,(H,9,10);/q;+1/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLVSIPXDVKZZEC-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=CN=C1C(=O)[O-].[Na+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7N2NaO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
sodium 1-ethyl-1H-imidazole-2-carboxylate
Reactant of Route 2
sodium 1-ethyl-1H-imidazole-2-carboxylate
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sodium 1-ethyl-1H-imidazole-2-carboxylate
Reactant of Route 4
sodium 1-ethyl-1H-imidazole-2-carboxylate
Reactant of Route 5
sodium 1-ethyl-1H-imidazole-2-carboxylate
Reactant of Route 6
sodium 1-ethyl-1H-imidazole-2-carboxylate

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